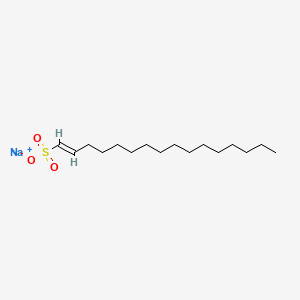

sodium (Z)-hexadec-1-ene-1-sulfonate

Description

Overview of Sulfonic Acid Derivatives in Advanced Materials and Processes

The sulfonic acid functional group is a cornerstone in the development of a wide range of advanced materials. beilstein-journals.org Beyond surfactants, sulfonic acid derivatives are integral to the creation of solid acid catalysts. uq.edu.aubohrium.com These materials are often synthesized by bonding sulfonic acid groups to inorganic supports like silica (B1680970), zirconia, or alumina. bohrium.commdpi.com Such heterogeneous catalysts are prized for their reusability and reduced environmental impact compared to traditional liquid acids. bohrium.com They are employed in numerous organic synthesis reactions, including esterification, alkylation, and the production of complex heterocyclic compounds. uq.edu.aumdpi.com Furthermore, sulfonated polymers and materials like sulfonated graphene are being explored for applications in biology and chemical engineering, serving as proton conductors and stable catalysts. mdpi.com

Significance of Research on Hexadecenesulfonic Acid, Sodium Salt in Academic and Industrial Domains

Research into hexadecenesulfonic acid, sodium salt and related alpha-olefin sulfonates is driven by their versatile and powerful properties. In industrial settings, they are key components in detergents, cleaning agents, and personal care products due to their excellent foaming and degreasing capabilities. sodiumdodecylsulfate.comstppgroup.com A significant area of academic and industrial research is their application in Enhanced Oil Recovery (EOR). stppgroup.comresearchgate.net By reducing the interfacial tension between oil and water, these surfactants help to displace and recover oil trapped in underground reservoirs. stppgroup.com Studies have shown that alpha-olefin sulfonates are effective for EOR, even under challenging conditions of high temperature and high water hardness. researchgate.net The addition of nanoparticles like SiO2 can further enhance their performance in recovering oil. mdpi.com

| Area of Research | Specific Finding | Implication/Significance | Source |

|---|---|---|---|

| Enhanced Oil Recovery (EOR) | AOS, particularly in combination with alkali (NaOH), can significantly increase oil recovery factors. | Provides an effective method for maximizing oil extraction from existing reservoirs. | researchgate.net |

| EOR with Nanoparticles | The addition of SiO2 nanoparticles to AOS and polymer solutions can increase oil recovery by nearly 5% over the surfactant-polymer system alone in high-permeability cores. | Demonstrates a synergistic effect that improves the efficiency of chemical EOR methods. | mdpi.com |

| Interfacial Tension (IFT) Reduction | AOS is effective at reducing the IFT between oil and water, a critical factor for mobilizing trapped oil. | Highlights the fundamental mechanism by which AOS improves oil recovery. | stppgroup.comresearchgate.net |

| Detergency and Cleaning | AOS provides strong grease-cutting abilities and is compatible with hard water. | Makes it a valuable ingredient for household and industrial cleaning products. | sodiumdodecylsulfate.com |

| Personal Care Formulations | Offers excellent viscosity, improved mildness over lauryl sulfates, and stable foam characteristics in products like shampoos and soaps. | Serves as a high-performing alternative to other common surfactants in personal care. | chemistryconnection.com |

Structure

2D Structure

Properties

CAS No. |

4615-13-8 |

|---|---|

Molecular Formula |

C16H31NaO3S |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

sodium (Z)-hexadec-1-ene-1-sulfonate |

InChI |

InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15-; |

InChI Key |

MVHWMCQWFWUXEE-YFKNTREVSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Hexadecenesulfonic Acid, Sodium Salt

Established Synthesis Routes for Alkyl Sulfonic Acid Sodium Salts

The industrial production of alkyl sulfonic acid sodium salts, including hexadecenesulfonic acid, sodium salt, relies on robust and scalable chemical processes. These methods are designed to achieve high conversion rates and produce a product with the desired surfactant properties.

Direct Sulfonation of Alkenes and Subsequent Neutralization Processes

The primary route for synthesizing alpha-olefin sulfonates involves the direct sulfonation of a linear alkene, in this case, hexadecene. This process is a significant industrial method for producing anionic surfactants. researchgate.net The most common sulfonating agent is sulfur trioxide (SO₃), often used in a gaseous form diluted with dry air. chemithon.com The reaction is an electrophilic addition where the sulfur trioxide attacks the double bond of the alkene.

The reaction of gaseous SO₃ with the organic feedstock is rapid and stoichiometric. chemithon.com This initial reaction forms a complex mixture of intermediates, including sultones (cyclic esters of hydroxysulfonic acids) and alkenylsulfonic acids. These intermediates are then typically subjected to a hydrolysis and neutralization sequence.

The subsequent neutralization is a critical step to produce the final sodium salt. This is typically achieved by reacting the acidic mixture with a base, most commonly an aqueous solution of sodium hydroxide (B78521) (NaOH). google.comijsr.netwikipedia.org The process converts the sulfonic acid groups (-SO₃H) into their corresponding sodium sulfonate salts (-SO₃Na). Proper control of temperature and stoichiometry during neutralization is essential to prevent unwanted side reactions and ensure the stability of the final product. google.comgoogle.com

Optimization Strategies for Purity and Yield in Hexadecenesulfonic Acid, Sodium Salt Synthesis

Achieving high purity and yield is a central goal in the commercial synthesis of hexadecenesulfonic acid, sodium salt. Optimization strategies focus on controlling reaction conditions and minimizing the formation of byproducts.

Falling film reactors are commonly used for industrial-scale sulfonation, as they provide a large surface area for the gas-liquid reaction and allow for efficient heat removal. researchgate.net The reaction is highly exothermic, and precise temperature control is necessary to prevent charring and the formation of undesirable side products like disulfonic acids.

Key parameters that are optimized include:

Molar Ratio of Reactants : Adjusting the SO₃-to-alkene ratio is critical. An excess of SO₃ can lead to over-sulfonation and darker product color, while an insufficient amount results in incomplete conversion.

Reaction Temperature : The sulfonation reaction is typically carried out at controlled temperatures to manage its exothermic nature.

Residence Time : In continuous processes like those using falling film reactors, the residence time must be carefully balanced. Sufficient time is needed for complete reaction, but extended times can promote side reactions. smolecule.com

Neutralization Conditions : The neutralization step must be controlled to manage the heat of reaction and maintain the pH in the desired range, typically near neutral. google.comgoogle.com This prevents hydrolysis of any remaining sultones back to the alkene.

| Parameter | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Activation Energy | 45-60 | kJ/mol | 40-80°C | smolecule.com |

| Rate Constant (60°C) | 2.3 × 10⁻³ | L/mol·s | Standard conditions | smolecule.com |

| Mass Transfer Coefficient | 1.2-4.5 × 10⁻⁴ | m/s | Falling film reactor | smolecule.com |

| Optimal Residence Time | 5-15 | minutes | Continuous process | smolecule.com |

Exploration of Novel and Green Chemistry Approaches for Hexadecenesulfonic Acid, Sodium Salt Production

In line with the principles of green chemistry, research is exploring more environmentally benign methods for producing sulfonated surfactants. These approaches aim to reduce hazardous waste, improve energy efficiency, and use renewable feedstocks. For the production of alkyl sulfonic acids, this includes investigating alternative sulfonating agents and reaction media.

One area of exploration is the use of milder sulfonating reagents to improve selectivity and reduce the formation of harsh byproducts. While strong reagents like SO₃ are efficient, they can be aggressive. chemithon.com Research into enzymatic processes or biocatalysis presents a potential long-term goal for sustainable surfactant production, though it is not yet commercially widespread. Another approach involves optimizing existing processes to minimize energy consumption and waste generation, for instance, by improving catalyst efficiency or reactor design. researchgate.net

Fundamental Reaction Mechanisms Involving Sulfonate Moieties

The sulfonate group is a versatile functional group whose reactivity is central to the chemical behavior of hexadecenesulfonic acid and its derivatives.

Nucleophilic Reaction Pathways in Sulfonate Derivatization

While the sodium salt form is stable, the corresponding sulfonate esters (R-OSO₂-R') are highly useful in organic synthesis because the sulfonate group is an excellent leaving group. periodicchemistry.comyoutube.com This reactivity stems from the fact that sulfonate anions are the conjugate bases of strong sulfonic acids, making them very stable once they depart from a molecule. youtube.com The negative charge on the departing sulfonate anion is effectively delocalized through resonance across the three oxygen atoms, which accounts for its stability. youtube.comyoutube.com

Common sulfonate esters used in synthesis include tosylates, mesylates, and triflates. periodicchemistry.com Alcohols can be converted into sulfonate esters by reacting them with a sulfonyl chloride (like p-toluenesulfonyl chloride) in the presence of a base. periodicchemistry.comyoutube.com Once formed, these alkyl sulfonates can readily undergo nucleophilic substitution reactions (Sₙ2), where a nucleophile displaces the sulfonate leaving group. youtube.comlibretexts.org This pathway allows for the conversion of the original alcohol into a wide variety of other functional groups. The reactivity of alkyl sulfonates in these substitution and elimination reactions is often compared to that of alkyl halides. youtube.com

| Sulfonate Ester | Abbreviation | Structure of Leaving Group | Relative Reactivity |

|---|---|---|---|

| Triflate (Trifluoromethanesulfonate) | OTf | CF₃SO₃⁻ | Excellent |

| Tosylate (p-Toluenesulfonate) | OTs | CH₃C₆H₄SO₃⁻ | Very Good |

| Mesylate (Methanesulfonate) | OMs | CH₃SO₃⁻ | Good |

Dynamics of Salt Formation and Complexation with Hexadecenesulfonic Acid

The formation of hexadecenesulfonic acid, sodium salt from its corresponding sulfonic acid is a classic acid-base neutralization reaction. google.com This process is thermodynamically favorable and typically rapid. However, on an industrial scale, the kinetics can be influenced by mass transfer, especially if the sulfonic acid is highly viscous. chemistscorner.com The reaction is also highly exothermic, and the heat generated must be effectively removed to maintain control over the process. google.com

Beyond simple salt formation, the amphiphilic nature of the hexadecenesulfonate molecule—possessing a long, hydrophobic hydrocarbon tail and a hydrophilic sulfonate headgroup—drives its behavior in aqueous solutions. wikipedia.org In solution, these molecules can self-assemble into supramolecular structures, most notably micelles. This complexation is a dynamic equilibrium process where individual surfactant molecules (unimers) associate to form larger aggregates once a certain concentration, the critical micelle concentration (CMC), is exceeded. This behavior is fundamental to the compound's utility as a detergent and emulsifier.

The sulfonate group can also participate in complexation with metal ions. Sulfonated molecules are known to form complexes with various metal cations, a property leveraged in areas like analytical chemistry and catalysis. researchgate.net For instance, sulfonated derivatives of organic molecules are sometimes used specifically because their water solubility and complexing ability are superior to their non-sulfonated parent compounds. researchgate.net

Mechanistic Insights into Polymerization Reactions Utilizing Sulfonate Monomers

Hexadecenesulfonic acid, sodium salt, as an alpha-olefin sulfonate (AOS), can function as a polymerizable surfactant (surfmer) in emulsion polymerization processes. frontiersin.orgwikipedia.org Its dual nature, possessing both a polymerizable double bond and a surface-active sulfonate group, allows it to participate in the polymerization reaction while also stabilizing the growing polymer particles. frontiersin.orgresearchgate.net

Emulsion polymerization is a process where a hydrophobic monomer is emulsified in water with the aid of a surfactant, and polymerization is initiated by a water-soluble initiator. tue.nl In the case of using a surfmer like sodium hexadecenesulfonate, the mechanism can involve homogeneous nucleation, where polymer particles are formed from the precipitation of oligomeric radical chains that were initially dissolved in the aqueous phase. mdpi.com The incorporation of the surfmer into the polymer backbone provides covalent bonding of the stabilizing sulfonate group to the particle surface.

The kinetics of emulsion polymerization can be influenced by the concentration of the sulfonate monomer. For instance, in the emulsion polymerization of styrene (B11656) in the presence of sodium styrene sulfonate, the rate of polymerization and the number of polymer particles were found to be dependent on the concentration of the sulfonate comonomer. wikipedia.org The addition of salts, such as sodium sulfate (B86663), can also affect the polymerization by increasing the ionic strength of the aqueous phase, which in turn influences the formation of micelles and polymer particles. mdpi.com

The polymerization of sulfobetaine (B10348) monomers, which also contain a sulfonate group, has been studied to understand the kinetics and mechanism of radical polymerization of zwitterionic monomers. nih.gov These studies provide insights into the influence of monomer concentration, solvent effects, and the presence of salts on the propagation rate coefficient. nih.gov

Strategies for Functionalization and Derivatization of Hexadecenesulfonic Acid, Sodium Salt

The chemical structure of hexadecenesulfonic acid, sodium salt offers two primary sites for functionalization and derivatization: the carbon-carbon double bond and the sulfonate group. These reactive sites allow for the modification of the molecule to tailor its properties for specific applications.

The presence of the double bond allows for a variety of addition reactions. For instance, halogens like chlorine and bromine can readily add across the double bond to form 1,2-dihalides. nih.gov Hydrogen halides, such as hydrogen chloride, can also be added, typically following Markovnikov's rule in the presence of a weak Lewis acid catalyst to yield secondary alkyl halides. nih.gov

Another important functionalization strategy is grafting, where polymer chains are covalently attached to the surface of a material. Poly(sodium styrene sulfonate) has been successfully grafted onto polymer films like poly(ethylene terephthalate) and poly(ε-caprolactone) to enhance their biocompatibility and surface properties. nih.govwikipedia.org This "grafting from" technique often involves creating reactive sites on the substrate surface, which then initiate the polymerization of the sulfonate monomer. wikipedia.org A similar approach could potentially be used to graft hexadecenesulfonic acid, sodium salt onto various substrates, thereby imparting the surface with the characteristics of the long alkyl chain and the sulfonate group. This could be beneficial for creating surfaces with specific wetting or anti-fouling properties.

The sulfonate group itself can be a point of derivatization, although it is generally less reactive than the double bond. One common reaction of sulfonic acids is the formation of sulfonyl chlorides, which can then be converted to other derivatives like sulfonamides or sulfonate esters. However, this typically requires the conversion of the sodium salt to the sulfonic acid form first.

Furthermore, the entire molecule can be used as a building block in more complex syntheses. For example, long-chain olefins are used as precursors in the synthesis of various specialty chemicals. The combination of a long hydrophobic tail and a polar sulfonate head group in hexadecenesulfonic acid, sodium salt makes it an interesting starting material for creating novel surfactants or functional polymers.

Below is a table summarizing potential functionalization strategies:

Table 1: Potential Functionalization and Derivatization Strategies for Hexadecenesulfonic Acid, Sodium Salt| Reactive Site | Reaction Type | Potential Reagents | Potential Products |

|---|---|---|---|

| Alkene (C=C) | Halogenation | Cl₂, Br₂ | Dihaloalkane sulfonates |

| Alkene (C=C) | Hydrohalogenation | HCl, HBr | Haloalkane sulfonates |

| Alkene (C=C) | Graft Polymerization | Various monomers | Surface-modified materials |

| Sulfonate (-SO₃Na) | Conversion to Sulfonyl Chloride | Thionyl chloride (on acid form) | Alkene sulfonyl chlorides |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hexadecenesulfonic acid, sodium salt |

| Alpha-olefin sulfonate (AOS) |

| Chlorine |

| Bromine |

| Hydrogen chloride |

| Sodium styrene sulfonate |

| Styrene |

| Di-n-alkyl itaconates |

| Sulfobetaine monomers |

| Poly(ethylene terephthalate) |

| Poly(ε-caprolactone) |

| Thionyl chloride |

Advanced Applications and Research Domains of Hexadecenesulfonic Acid, Sodium Salt

Contributions to Surfactant Science and Colloidal Systems

As a key component of commercially available alpha-olefin sulfonates, particularly Sodium C14-16 Olefin Sulfonate, hexadecenesulfonic acid, sodium salt plays a crucial role in advancing the understanding and application of surfactant science. wikipedia.orgcosmeticsinfo.org Its amphiphilic nature, characterized by a long hydrophobic hydrocarbon tail and a hydrophilic sulfonate headgroup, drives its functionality at interfaces.

Elucidation of Micellization Behavior and Interfacial Phenomena of Hexadecenesulfonic Acid, Sodium Salt

The self-assembly of hexadecenesulfonic acid, sodium salt into micelles in aqueous solutions is a fundamental area of study. The critical micelle concentration (CMC) is a key parameter indicating the onset of micelle formation. For Sodium C14-16 Olefin Sulfonate, a mixture containing the C16 variant, the CMC has been reported to be approximately 8 mM in aqueous solution. researchgate.net However, this value can be influenced by various factors, including temperature and the presence of other substances. nih.gov

The structure of the micelles formed is also a subject of investigation. With an increase in the length of the hydrophobic alkyl chain from C8 to C16, the shape of the micelles can transition from spherical to ellipsoidal or cylindrical aggregates. The longer hydrophobic tails of compounds like hexadecenesulfonic acid, sodium salt tend to collapse inside the micelle, leading to a smaller exposed surface area.

At the air-water interface, these surfactant molecules orient themselves to reduce the surface tension of the water. This high surface activity is a hallmark of alpha-olefin sulfonates and is most pronounced for those with C14 and C16 alkyl chains. wikipedia.org

Table 1: Physicochemical Properties of Alpha-Olefin Sulfonates (AOS) Containing Hexadecenesulfonic Acid, Sodium Salt

| Property | Value/Observation | Source(s) |

|---|---|---|

| Critical Micelle Concentration (CMC) | Approx. 8 mM for Sodium C14-16 Olefin Sulfonate | researchgate.net |

| Micelle Shape | Can transition from spherical to ellipsoidal/cylindrical with increasing chain length | |

| Surface Activity | High, with maximal activity for C14 and C16 olefins | wikipedia.org |

| Composition in Commercial AOS | Typically a mixture of alkene sulfonates (60-65%) and hydroxyalkane sulfonates (35-40%) | wikipedia.org |

Mechanisms of Emulsification and Dispersion Mediated by the Compound

Hexadecenesulfonic acid, sodium salt is an effective emulsifying and dispersing agent due to its ability to reduce interfacial tension between immiscible phases, such as oil and water. locusingredients.com In an emulsion, the surfactant molecules adsorb at the oil-water interface, forming a protective film around the dispersed droplets. locusingredients.com This film prevents the droplets from coalescing, thereby stabilizing the emulsion. locusingredients.com

The excellent emulsifying power of Sodium C14-16 Olefin Sulfonate makes it a valuable component in various formulations where stable mixtures of oil and water are required. Its strong dispersing properties for calcium soap and resistance to hard water further enhance its utility. The mechanism involves the surfactant's anionic headgroup providing electrostatic repulsion between particles, while the hydrophobic tail interacts with the non-aqueous phase.

Research on Intermolecular Interactions with Other Amphiphilic Molecules

The interaction of hexadecenesulfonic acid, sodium salt with other amphiphilic molecules is a growing area of research, with implications for the formulation of complex systems. Studies on Sodium C14-16 Olefin Sulfonate have explored its interactions with amino acids such as L-glycine, L-alanine, and L-leucine. researchgate.net These investigations have revealed that the hydrophobicity of the amino acids significantly influences the physicochemical parameters of the surfactant solution. researchgate.net Electrostatic interactions between the zwitterionic groups of the amino acids and the anionic sulfonate groups of the surfactant also play a crucial role. researchgate.net

Furthermore, research into binary surfactant mixtures has shown that Sodium C14-16 Olefin Sulfonate can exhibit synergistic or antagonistic interactions with other surfactants, such as nonionic nonylphenol polyethylene (B3416737) glycol ethers. researchgate.net These interactions can affect properties like the CMC and are explained by theoretical models such as the regular solution theory. researchgate.net

Role in Polymer Science and Engineering of Functional Materials

The presence of a polymerizable double bond in the alkene sulfonate component of alpha-olefin sulfonates, including hexadecenesulfonic acid, sodium salt, opens up avenues for its use in polymer science.

Co-monomer and Homopolymer Applications in Advanced Polymer Synthesis

Alpha-olefin sulfonates are recognized for their potential as functional monomers in polymerization processes, particularly in soap-free emulsion polymerization. atamankimya.com The incorporation of a monomer with both a hydrophilic sulfonate group and a polymerizable olefinic bond can create polymers with built-in emulsifying properties. This avoids the use of traditional emulsifiers, which can sometimes negatively impact the final properties of the polymer.

While specific research detailing the homopolymerization of pure hexadecenesulfonic acid, sodium salt is limited, the use of alpha-olefin sulfonates as co-monomers is an active area of development. For instance, they can be copolymerized with primary monomers to produce polymer chains with appended hydrophilic groups, enhancing the stability of the resulting latex.

Development and Fabrication of Functional Polymeric Materials Incorporating Sulfonate Structures

The incorporation of sulfonate groups into polymer backbones imparts unique functionalities to the resulting materials. Polymers containing sulfonate moieties are known for their applications as ion-exchange resins, dispersants, and in materials requiring controlled ionic activity.

While direct fabrication of functional materials from homopolymers of hexadecenesulfonic acid, sodium salt is not widely documented, the use of alpha-olefin sulfonates in emulsion polymerization contributes to the synthesis of functional latexes. atamankimya.com These latexes can be used in a variety of applications, including coatings, adhesives, and textiles, where the presence of the sulfonate group can improve adhesion, hydrophilicity, and stability.

Table 2: Chemical Compounds Mentioned

Applications in Hydrogel Systems and Other Advanced Soft Materials

The incorporation of anionic surfactants into polymer networks is a key strategy for designing "smart" hydrogels and other soft materials with tunable properties. While much of the foundational research has been conducted with surfactants like sodium dodecyl sulfate (B86663) (SDS), the principles are directly applicable to hexadecenesulfonic acid, sodium salt, with its longer alkyl chain potentially offering enhanced effects.

Anionic surfactants play a critical role during the synthesis of microgels, which are crosslinked polymer particles on the micro- or nanometer scale. Their functions can be categorized into two main areas: stabilization during polymerization and modification of the final hydrogel properties.

Stabilization and Size Control: During precipitation polymerization, surfactants like hexadecenesulfonic acid, sodium salt can adsorb onto the surface of early-stage precursor particles. This action stabilizes the particles, preventing aggregation and allowing for control over the final size of the microgel. nih.govacs.org Research on acrylamide-based microgels has shown that the concentration of the anionic surfactant used during synthesis has a direct and significant impact on the hydrodynamic radius of the resulting particles; higher surfactant concentrations lead to smaller microgel particles. nih.gov The longer C16 chain of hexadecenesulfonic acid, sodium salt would likely lead to more pronounced hydrophobic interactions, potentially making it an even more effective size-control agent than shorter-chain surfactants. acs.org

Modification of Material Properties: When hydrogels are swollen in aqueous solutions containing anionic surfactants, the surfactant molecules can diffuse into the polymer network. The hydrophobic tails of the surfactant bind to hydrophobic segments of the polymer chains, while the charged headgroups are exposed to the aqueous environment. This process has several consequences:

Enhanced Swelling: The congregation of anionic headgroups within the gel creates electrostatic repulsion, which forces the polymer chains apart and allows the hydrogel to absorb more water, thus increasing its swelling ratio and volume phase transition temperature (VPTT). rsc.org

Formation of Dual Crosslinking Networks: In hydrogels designed with hydrophobic domains, the surfactant can act as a physical crosslinking point. rsc.org The hydrophobic tails of hexadecenesulfonic acid, sodium salt would associate with the hydrophobic parts of the polymer network, creating dynamic, non-covalent crosslinks. These physical crosslinks, in conjunction with the primary chemical crosslinks of the polymer, can significantly improve the mechanical properties and introduce self-healing capabilities to the material. rsc.org

Studies on epoxy-based hydrogels have confirmed that anionic surfactants can have a much stronger effect on the structure and composition of the hydrogel compared to cationic surfactants. nih.gov The surfactants can form micelles within the hydrogel matrix, dramatically altering the material's internal structure and swelling behavior. nih.gov

| Property | Observed Effect of Anionic Surfactant | Underlying Mechanism | Reference |

|---|---|---|---|

| Particle Size (in Microgels) | Decreases with increasing surfactant concentration during synthesis. | Stabilization of precursor particles and influence on interfacial tension during polymerization. | nih.gov |

| Swelling Ratio | Increases in the presence of bound surfactant. | Electrostatic repulsion from bound anionic headgroups forces polymer chains apart. | rsc.org |

| Volume Phase Transition Temperature (VPTT) | Increases. | Electrostatic repulsion and altered polymer-solvent interactions. | rsc.org |

| Mechanical Properties | Can be enhanced. | Formation of physical crosslinks via hydrophobic association, creating a dual-network structure. | rsc.org |

Industrial Process Enhancement and Novel Technologies Utilizing the Compound

The unique surfactant properties of hexadecenesulfonic acid, sodium salt make it a valuable component in several industrial applications, from energy extraction to manufacturing and water management.

In tertiary oil recovery, surfactants are critical for mobilizing residual oil trapped in reservoir rock by capillary forces. Anionic surfactants, particularly internal olefin sulfonates (IOS) and alkyl aryl sulfonates, are preferred for their effectiveness, especially in sandstone reservoirs. researchgate.netresearchgate.net Hexadecenesulfonic acid, sodium salt, as a C16 olefin sulfonate, fits into this class of high-performance EOR surfactants.

The primary mechanism by which these surfactants enhance oil recovery is the drastic reduction of interfacial tension (IFT) between the crude oil and the injection water (brine). researchgate.netacs.org By lowering the IFT to ultra-low values (typically <0.01 mN/m), the capillary forces that trap oil droplets within the porous rock are overcome. This allows the oil to be displaced and mobilized toward production wells.

A key aspect of a successful surfactant flood is the creation of a Windsor Type III microemulsion, a thermodynamically stable phase that contains significant amounts of both oil and water, coexisting with excess oil and brine phases. researchgate.net The formation of this middle-phase microemulsion is associated with the lowest IFT values and is the target for optimal EOR formulations. Research has identified internal olefin sulfonates in the C15-C18 range as being particularly robust, showing high resistance to the high-salinity conditions often found in oil reservoirs. researchgate.net Formulations containing these surfactants have demonstrated excellent oil recovery in both sandstone and dolomite (B100054) cores. researchgate.net

| Function | Mechanism | Significance in EOR | Reference |

|---|---|---|---|

| Interfacial Tension (IFT) Reduction | The surfactant adsorbs at the oil-water interface, reducing the energy of the interface. | Overcomes capillary forces trapping residual oil in reservoir pores. | researchgate.net |

| Microemulsion Formation | Achieves a Windsor Type III system where the surfactant optimally solubilizes oil and water. | Correlates with ultra-low IFT and maximum oil mobilization. | researchgate.net |

| Wettability Alteration | The surfactant can adsorb onto the rock surface, changing it from oil-wet to more water-wet. | Helps release oil films from the rock surface, improving displacement efficiency. | researchgate.net |

In the textile and leather industries, surfactants are indispensable chemical aids used throughout the production process to ensure quality and efficiency. sabic.comherwe-additives.de Hexadecenesulfonic acid, sodium salt, as an anionic surfactant, can perform several crucial adjuvant functions.

Wetting Agent: Raw fibers and fabrics often have natural oils, waxes, or sizes that make them hydrophobic. Wetting agents are required to lower the surface tension of processing liquors (e.g., dye baths, scouring solutions), allowing them to rapidly and uniformly penetrate the material. The structure of hexadecenesulfonic acid, sodium salt is ideal for this purpose.

Scouring and Cleaning: Scouring is the process of removing impurities like oils, waxes, and dirt from raw fibers. capitalresin.com The surfactant molecules emulsify these unwanted materials, lifting them from the fiber surface and dispersing them into the wash water to be rinsed away. This ensures the material is clean and receptive to subsequent dyeing and finishing stages. capitalresin.com

Dispersing and Leveling Agent in Dyeing: In dye baths, surfactants help to keep dye molecules finely dispersed, preventing aggregation that can lead to uneven coloring. As a leveling agent, the surfactant temporarily competes with the dye for sites on the fiber surface, slowing the initial rate of dye uptake and promoting a more even, uniform distribution of color across the entire fabric. capitalresin.com

| Function | Description | Process Stage | Reference |

|---|---|---|---|

| Wetting | Reduces surface tension of aqueous solutions for uniform penetration into fibers. | Scouring, Dyeing, Finishing | sabic.com |

| Scouring | Emulsifies and removes natural oils, waxes, and other impurities from fibers. | Pre-treatment | capitalresin.com |

| Dispersion | Keeps dye particles or other processing chemicals finely distributed in solution. | Dyeing, Finishing | sabic.com |

| Leveling | Ensures uniform uptake of dye for consistent color. | Dyeing | capitalresin.com |

Scale formation—the precipitation of insoluble mineral salts like calcium carbonate and barium sulfate—is a major problem in industrial water systems, leading to blocked pipes (B44673) and reduced heat transfer efficiency. redawater.comsolenis.com Chemical scale inhibitors are used to prevent this. While the primary scale inhibitors are often phosphonates and polyacrylates, sulfonate-containing polymers and surfactants can play a role in advanced water treatment formulations. dupont.comgoogle.com

The potential of hexadecenesulfonic acid, sodium salt in this area lies in two primary mechanisms common to many scale control agents:

Dispersion: As a surfactant, it can adsorb onto the surface of newly formed microcrystals of scale. This imparts a negative charge to the particles, causing them to repel each other and preventing them from aggregating into larger, hard scale deposits. dupont.com The dispersed particles remain suspended in the water and can be flushed from the system.

Threshold Inhibition and Crystal Modification: The sulfonate functional group can interfere with the crystal growth process. enrosun.com By adsorbing onto active growth sites on a crystal nucleus, the inhibitor blocks the addition of further ions, preventing the crystal from growing. This is known as a "threshold effect" because a sub-stoichiometric amount of the inhibitor can prevent the precipitation of a much larger amount of scale. It can also distort the crystal lattice, making the resulting scale softer, less adherent, and easier to remove. redawater.com

Patents exist for polymeric sulfonate scale inhibitors used in oilfield and industrial water systems, demonstrating the utility of the sulfonate group in this application. google.com

| Mechanism | Description | Effect on Scale | Reference |

|---|---|---|---|

| Dispersion | Adsorption onto scale particles, creating electrostatic repulsion that prevents aggregation. | Keeps scale particles suspended in water. | dupont.com |

| Threshold Inhibition | Blocking of active growth sites on crystal nuclei. | Prevents or delays the formation of scale crystals. | redawater.com |

| Crystal Modification | Distortion of the crystal lattice structure as it forms. | Creates softer, non-adherent scale that is easily removed. | redawater.com |

| Chelation | The sulfonate group can form soluble complexes with cations (e.g., Ca²⁺), increasing their solubility. | Reduces the concentration of free ions available for precipitation. | enrosun.com |

Analytical Techniques and Characterization Methodologies in Research on Hexadecenesulfonic Acid, Sodium Salt

Advanced Chromatographic Methodologies

Chromatography is a cornerstone in the analysis of hexadecenesulfonic acid, sodium salt, providing the means to separate it from complex matrices and quantify its presence. Given its ionic and surfactant nature, specialized techniques are required for effective analysis.

Application of Ion-Pair Chromatography (IPC) for Quantification and Separation

Ion-Pair Chromatography (IPC) is a highly effective technique for the analysis of ionic compounds like hexadecenesulfonic acid on reversed-phase columns, which are typically non-retentive for such polar analytes. technologynetworks.com The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. itwreagents.com This reagent is an ionic species with a charge opposite to that of the analyte. For the anionic hexadecenesulfonate, a cationic ion-pairing reagent, such as a tetraalkylammonium salt, is used. technologynetworks.com The reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase (e.g., C8 or C18). technologynetworks.com

The retention is influenced by several factors, including the chain length of the ion-pairing reagent's alkyl group and its concentration in the mobile phase. technologynetworks.comshimadzu.com Longer alkyl chains on the reagent increase the hydrophobicity of the ion pair, leading to stronger retention. technologynetworks.com This method allows for precise quantification and separation from other components in a mixture. Detection is commonly performed using UV or fluorescence detectors, and it is crucial that the ion-pairing reagent itself does not absorb UV light to ensure sensitive detection of the analyte. itwreagents.com

Table 1: Typical Parameters for Ion-Pair Chromatography of Alkyl Sulfonates

| Parameter | Description | Typical Conditions |

|---|---|---|

| Stationary Phase | A nonpolar column is used for retention of the hydrophobic ion pair. | C18 or C8 |

| Mobile Phase | An aqueous/organic mixture with an added ion-pairing reagent. | Acetonitrile/Water or Methanol/Water |

| Ion-Pairing Reagent | A counter-ion that forms a neutral complex with the analyte. For anionic sulfonates, a cationic reagent is used. | Tetraalkylammonium salts (e.g., Tetrabutylammonium phosphate) |

| pH | Adjusted to ensure both the analyte and ion-pairing reagent are in their ionized forms. | Typically acidic to neutral |

| Detector | Selected based on the analyte's properties. | UV, Evaporative Light Scattering Detector (ELSD) |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Counter-Ion Analysis in Complex Matrices

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mode, particularly useful for very polar compounds that are not well-retained in reversed-phase chromatography. nih.govlongdom.org In the context of hexadecenesulfonic acid, sodium salt, HILIC is especially well-suited for the analysis of the sodium counter-ion. The technique employs a polar stationary phase (such as silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. google.com For anionic surfactants like alkyl sulfonates, retention is influenced by their degree of hydration and potential electrostatic interactions with the stationary phase. nih.gov Well-hydrated anionic surfactants are generally well-retained on HILIC columns. nih.gov A significant advantage of HILIC is its compatibility with mass spectrometry, as the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source. longdom.org

Table 2: Principles and Conditions for HILIC Analysis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Stationary Phase | A polar column that promotes partitioning of hydrophilic analytes. | Unbonded silica, Amide, Zwitterionic |

| Mobile Phase | High organic content with a small aqueous component to facilitate the hydrophilic interaction. | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) |

| Elution | Gradient elution typically starts with high organic content, and the aqueous portion is increased to elute polar analytes. nih.gov | 95% to 60% Acetonitrile |

| Analytes | Best suited for polar and ionic compounds. | Counter-ions (e.g., Na+), polar organic molecules |

| Detector | Compatible with various detectors, especially Mass Spectrometry. | MS, ELSD, Charged Aerosol Detector (CAD) |

Exploration of Gas Chromatography for Volatile Derivatives or Related Compounds

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Due to its ionic nature and high molecular weight, hexadecenesulfonic acid, sodium salt is non-volatile and cannot be directly analyzed by GC. sigmaaldrich.com However, GC is highly valuable for identifying and quantifying volatile impurities or related compounds that may be present alongside it, such as precursors or by-products from its synthesis.

For instance, the starting material, 1-hexadecene (B165127), is a volatile hydrocarbon and can be readily analyzed by GC. sigmaaldrich.com Furthermore, certain process-related impurities, such as sultones in alpha-olefin sulfonates, can be analyzed by GC-MS after an appropriate extraction and concentration procedure. researchgate.net To make non-volatile sulfonic acids amenable to GC analysis, a derivatization step is necessary. youtube.com This process chemically modifies the sulfonic acid functional group to create a more volatile and thermally stable derivative, which can then be separated and detected by the GC system. youtube.com

Table 3: Gas Chromatography Approaches for Compounds Related to Hexadecenesulfonic Acid

| Analytical Target | Method | Rationale |

|---|---|---|

| 1-Hexadecene (Precursor) | Direct GC-FID/GC-MS | 1-Hexadecene is volatile and thermally stable, suitable for direct GC analysis. sigmaaldrich.com |

| Sultones (Potential Impurities) | GC-MS after extraction | Sultones are potential by-products in sulfonation reactions and can be analyzed after separation from the surfactant matrix. researchgate.net |

| Hexadecanesulfonic Acid | GC-MS after derivatization | Derivatization is required to convert the non-volatile sulfonic acid into a volatile derivative (e.g., methyl ester) for GC analysis. youtube.com |

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic methods provide indispensable information on the molecular structure and identity of hexadecenesulfonic acid, sodium salt. These techniques are used to confirm the compound's structure, determine its molecular weight, and analyze its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of chemical compounds. For hexadecenesulfonic acid, sodium salt, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework.

¹H NMR would reveal the signals corresponding to the different protons in the C16 alkyl chain, including the terminal methyl group, the various methylene (B1212753) (CH₂) groups along the chain, and the protons on the carbons adjacent to the double bond and the sulfonate group. The position and splitting patterns of these signals confirm the connectivity of the molecule. Similarly, ¹³C NMR provides distinct signals for each unique carbon atom in the structure, confirming the length of the alkyl chain and the location of the double bond and the C-S bond. While direct search results for NMR of this specific compound are limited, the principles are well-established, and spectral data for related compounds like 1-hexadecene are available for comparison. sigmaaldrich.com

Table 4: Expected NMR Data for Hexadecenesulfonic Acid Structural Confirmation

| Technique | Information Obtained | Expected Chemical Shifts (δ) |

|---|---|---|

| ¹H NMR | Provides information on the proton environment and connectivity. | ~0.9 ppm (terminal CH₃), ~1.2-1.6 ppm (bulk CH₂ chain), ~2.0-2.5 ppm (CH₂ adjacent to C=C or SO₃), ~5.0-6.0 ppm (vinylic protons) |

| ¹³C NMR | Provides information on the carbon skeleton. | ~14 ppm (terminal CH₃), ~22-32 ppm (bulk CH₂ chain), ~50-60 ppm (carbon attached to SO₃), ~120-140 ppm (vinylic carbons) |

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of hexadecenesulfonic acid, sodium salt. Electrospray ionization (ESI) is a soft ionization technique commonly used for ionic and non-volatile molecules, making it ideal for this compound. rsc.org

When analyzed in negative ion mode (ESI-), the mass spectrometer detects the deprotonated molecule, which is the hexadecenesulfonate anion [C₁₆H₃₁SO₃]⁻. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. youtube.com The resulting fragment ions provide valuable structural information. nih.gov For the hexadecenesulfonate anion, characteristic fragmentation would involve cleavage of the C-S bond and fragmentation along the alkyl chain. The pattern of these fragments helps to confirm the structure of the hydrocarbon tail and the identity of the sulfonate head group. youtube.com

Table 5: Mass Spectrometric Data for Hexadecenesulfonic Acid, Sodium Salt

| Technique | Ionization Mode | Parent Ion (m/z) | Potential Fragment Ions |

|---|---|---|---|

| ESI-MS | Negative | [C₁₆H₃₁SO₃]⁻ (m/z ≈ 303.2) | N/A (in full scan mode) |

| ESI-MS/MS | Negative | Precursor: [C₁₆H₃₁SO₃]⁻ | [SO₃]⁻˙ (m/z 80), ions from cleavage of the C₁₆H₃₁ alkyl chain |

Other Physicochemical Characterization Approaches for Solutions and Systems

The characterization of Hexadecenesulfonic acid, sodium salt, an anionic surfactant, heavily relies on understanding its behavior at interfaces. specialchem.com Key parameters in this regard are surface tension and the critical micelle concentration (CMC). The CMC is a fundamental property of a surfactant, defined as the concentration above which surfactant molecules self-assemble into aggregates known as micelles. wikipedia.orgnih.gov Below the CMC, the surfactant molecules primarily adsorb at the air-water interface, causing a significant reduction in the surface tension of the solution. wikipedia.org Once the CMC is reached, the interface becomes saturated with monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant. wikipedia.orgnih.gov

The CMC is a critical factor in applications like detergency and enhanced oil recovery, as micelle formation is essential for solubilizing oils and dirt. nih.govresearchgate.net The determination of CMC is commonly performed by measuring the surface tension of solutions with varying surfactant concentrations. researchgate.net A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point, which corresponds to the CMC. nih.gov

The properties of Hexadecenesulfonic acid, sodium salt, as an alpha-olefin sulfonate (AOS), are influenced by external factors such as the presence of inorganic salts. psgraw.com Research has shown that adding salts like sodium chloride (NaCl) or calcium chloride (CaCl2) to AOS solutions can lower both the surface tension and the CMC. psgraw.comnih.govput.ac.ir This effect is attributed to the screening of electrostatic repulsions between the anionic head groups of the surfactant molecules, which promotes easier aggregation into micelles at lower concentrations. researchgate.net For instance, studies on alpha-olefin sulfonates have demonstrated that both sodium and calcium salts can decrease the surface tension and CMC. psgraw.com

| Property | Condition | Effect | Reference |

| Critical Micelle Concentration (CMC) | Addition of Sodium Ions (Na+) | Decrease | psgraw.com |

| Critical Micelle Concentration (CMC) | Addition of Calcium Ions (Ca2+) | Decrease | psgraw.com |

| Surface Tension | Addition of Sodium Ions (Na+) | Decrease | psgraw.com |

| Surface Tension | Addition of Calcium Ions (Ca2+) | Decrease | psgraw.com |

Rheological studies are essential for understanding the flow behavior and viscoelastic properties of solutions and dispersions containing Hexadecenesulfonic acid, sodium salt. google.com The rheology, or the study of the deformation and flow of matter, is particularly important for applications in liquid detergents, enhanced oil recovery, and personal care products where viscosity and flow characteristics are critical for performance and usability. njchm.comchemger.com

Aqueous solutions of alpha-olefin sulfonates like Hexadecenesulfonic acid, sodium salt often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. taylorandfrancis.com Many surfactant solutions, especially at concentrations above the CMC where structured micellar aggregates (like wormlike micelles) can form, behave as shear-thinning fluids. taylorandfrancis.com This means their viscosity decreases as the shear rate increases.

The rheological properties of these solutions are highly sensitive to concentration, temperature, and the presence of additives, particularly electrolytes (salts). researchgate.netresearchgate.netpurdue.edu The addition of salts such as sodium chloride can significantly impact the viscosity of anionic surfactant solutions. google.comresearchgate.net Initially, adding salt can increase the viscosity by promoting the growth of micelles from spherical to larger, entangled, wormlike structures, which creates a more robust network. researchgate.net However, the specific effect can vary depending on the salt and surfactant concentrations. nih.govpsu.edu For example, in some systems, adding certain salts can reduce the viscosity of alpha-olefin sulfonate compositions. google.com These rheological modifications are crucial for formulating products with desired textures and flow properties, such as pourable liquids or stable foams. google.comtaylorandfrancis.com

| Parameter | Influencing Factor | Observed Effect | Reference |

| Viscosity | Polymer Concentration | Viscosity generally increases with concentration. | researchgate.net |

| Viscosity | Addition of Inorganic Salts (e.g., NaCl) | Can increase or decrease viscosity depending on the system and concentration. | google.comresearchgate.net |

| Flow Behavior | Shear Rate | Often exhibits shear-thinning properties, especially in concentrated systems. | taylorandfrancis.com |

| Surface Dilational Viscoelasticity | Addition of Calcium Ions (Ca2+) | Can enhance the viscoelasticity of AOS solutions. | psgraw.com |

| Surface Dilational Viscoelasticity | Addition of Sodium Ions (Na+) | Can reduce the viscoelasticity of AOS solutions. | psgraw.com |

Environmental Research and Biogeochemical Cycling of Hexadecenesulfonic Acid, Sodium Salt

Environmental Fate and Transport Mechanisms

The environmental fate and transport of hexadecenesulfonic acid, sodium salt are governed by a combination of biotic and abiotic processes. These include biodegradation, sorption and desorption in different environmental matrices, and its subsequent mobility in aquatic and terrestrial systems.

Investigation of Biodegradation Pathways and Kinetics in Environmental Compartments

Hexadecenesulfonic acid, sodium salt is classified as a readily biodegradable substance. cleaninginstitute.orgstppgroup.comchemicalstore.comnjchm.commade-in-china.comwhattheythink.com This biodegradability is a key factor in its environmental risk assessment, suggesting a lower potential for persistence. whattheythink.com The biodegradation process involves the microbial breakdown of the parent compound into simpler, non-surface-active molecules. nih.gov

The primary biodegradation of alpha-olefin sulfonates results in the loss of their surfactant properties. nih.gov While the specific biodegradation pathways for all AOS are not yet fully elucidated, they are known to be effectively removed in wastewater treatment plants. cleaninginstitute.orgnih.gov For instance, sewage containing AOS has been shown to be completely cleared of the surfactant during passage through a treatment facility. cleaninginstitute.org The process of sulfonation of alpha-olefins results in a mixture of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org The biodegradation of these sulfonated compounds can be initiated by either aerobic or microaerophilic microorganisms, with the resulting metabolites potentially undergoing further degradation under anaerobic conditions. nih.gov

It is important to note that while the parent compound is readily biodegradable, the complete mineralization to carbon dioxide, water, and inorganic salts is the ultimate measure of environmental compatibility. Studies on related anionic surfactants have shown that the rate and extent of biodegradation can be influenced by environmental conditions such as the presence of oxygen. nih.gov

Analysis of Sorption and Desorption Processes in Diverse Environmental Media

The interaction of hexadecenesulfonic acid, sodium salt with soil and sediment is a critical process influencing its environmental distribution. Sorption, the binding of the surfactant to particulate matter, can reduce its concentration in the water column and limit its mobility. Conversely, desorption, the release of the sorbed surfactant back into the aqueous phase, can act as a long-term source of contamination.

The sorption of anionic surfactants like hexadecenesulfonic acid, sodium salt to sediments is influenced by both hydrophobic and electrostatic interactions. acs.orgnih.gov The hydrophobic alkyl chain of the surfactant tends to associate with the organic carbon fraction of sediments. acs.orgnih.gov The negatively charged sulfonate group, however, can be repelled by the typically negative charge of sediment surfaces, a factor that can be influenced by the presence of cations. researchgate.net

Studies on anionic surfactants have shown that a significant portion of the sorbed compound can resist desorption, a phenomenon known as hysteresis. nih.gov This irreversible sorption can lead to the accumulation of the surfactant in sediments over time. nih.gov The desorption behavior is complex and not solely a result of precipitation or slow kinetics. nih.gov

| Process | Description | Influencing Factors |

| Sorption | The binding of the surfactant to soil and sediment particles. | Organic carbon content of the sediment, presence of cations (e.g., Na⁺, Ca²⁺, Mg²⁺), pH. acs.orgnih.govresearchgate.net |

| Desorption | The release of the sorbed surfactant back into the water. | Concentration of the surfactant in the water, strength of the initial sorption bond. nih.gov |

| Hysteresis | The phenomenon where a portion of the sorbed surfactant resists desorption. | Molecular structure of the surfactant, properties of the sediment. nih.gov |

Modeling and Assessment of Mobility and Distribution in Aquatic and Terrestrial Systems

The mobility and distribution of hexadecenesulfonic acid, sodium salt in the environment are determined by the interplay of its water solubility, sorption characteristics, and biodegradability. Due to its nature as a surfactant, its primary target compartment in the environment is the hydrosphere. nih.gov

Models used to predict the environmental distribution of anionic surfactants consider both their hydrophobic and electrostatic properties to estimate the sediment-water distribution coefficient (Kd). acs.orgnih.gov This coefficient is a key parameter in assessing the potential for a chemical to move through the environment. A higher Kd value indicates stronger sorption and lower mobility.

Ecotoxicological Implications from an Academic Perspective

Research on Environmental Impact on Aquatic Organisms at Cellular and Sub-cellular Levels

Hexadecenesulfonic acid, sodium salt, like other surfactants, can exert toxic effects on aquatic organisms. The primary site of action is often the gills in fish, where the surfactant can disrupt the delicate cell membranes responsible for respiration and ion exchange. cleaninginstitute.org

The toxicity of alpha-olefin sulfonates to aquatic life is influenced by the length of the alkyl chain, with longer-chain compounds generally being more toxic. cleaninginstitute.org A variety of aquatic organisms have been tested, with LC50 values (the concentration lethal to 50% of the test organisms) for fish ranging from 0.3 mg/L to 21 mg/L for different AOS compounds. cleaninginstitute.org The invertebrate Daphnia magna has shown LC50 values between 7.0 mg/L and 18.0 mg/L for C14-16 and C16-18 AOS, respectively. cleaninginstitute.org Chronic toxicity studies, which assess the effects of long-term, low-level exposure, are crucial for a comprehensive understanding of environmental risk. For some anionic surfactants, chronic no-observed-effect concentrations (NOECs) have been determined to be as low as 0.045 mg/L for sensitive species. nih.gov

| Organism Type | Toxicity Endpoint | Concentration Range (for various AOS) |

| Fish | Acute LC50 | 0.3 - 21 mg/L cleaninginstitute.org |

| Invertebrates (Daphnia magna) | Acute LC50 | 7.0 - 18.0 mg/L cleaninginstitute.org |

| Invertebrates (Ceriodaphnia dubia) | Chronic 7d-NOEC | 0.045 mg/L (for C14-AS) nih.gov |

Studies on Bioaccumulation Potential and Trophic Transfer Mechanisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. For surfactants, the potential for bioaccumulation is a key consideration in environmental risk assessment.

Based on available experimental data, the bioaccumulation of anionic surfactants, including alpha-olefin sulfonates, does not exceed regulatory triggers. nih.gov The intrinsic properties of surfactants, such as their surface activity, make it difficult to obtain reliable partitioning data (log Pow) using standard methods like the shake-flask or HPLC methods. eosca.eu These methods are generally not suitable for surface-active substances. eosca.eu

Despite these measurement challenges, studies on the metabolic fate of AOS in rats have shown that the compound is rapidly absorbed, metabolized, and excreted, suggesting no significant accumulation in the body. cleaninginstitute.org This, combined with their biodegradability, indicates a low potential for significant bioaccumulation and biomagnification through the food web.

Methodologies for Environmental Risk Assessment in Academic Research

The environmental risk assessment of Hexadecenesulfonic acid, sodium salt, a type of alpha-olefin sulfonate (AOS), is a multi-faceted process undertaken in academic research to understand its potential impact on ecosystems. This process involves a combination of laboratory-based studies and predictive modeling to evaluate the substance's environmental fate and its effects on a range of organisms. The methodologies are designed to be comprehensive, covering various environmental compartments and trophic levels.

A common approach in these assessments is the use of a category approach, where data from structurally similar compounds, such as C14-C16 and C16-18 alpha-olefin sulfonates, are used to infer the properties and potential risks of the specific C16 compound. nih.gov This is justified by the similar physicochemical properties and expected environmental behavior of these long-chain sulfonated surfactants. nih.gov

Key components of the environmental risk assessment for this substance include the evaluation of its biodegradability and its toxicity to aquatic life. These studies are crucial for determining the persistence of the compound in the environment and its potential to cause harm to organisms.

Biodegradation Studies

A critical aspect of the environmental risk assessment is determining the biodegradability of Hexadecenesulfonic acid, sodium salt. These studies assess the rate and extent to which the compound is broken down by microorganisms in the environment. Methodologies typically distinguish between aerobic and anaerobic conditions.

Research indicates that alpha-olefin sulfonates, including the C16 variant, are readily biodegradable under aerobic conditions. epa.govwhattheythink.com However, their degradation is significantly slower under anaerobic conditions, a factor that is considered in comprehensive risk assessments. ewg.org

Aquatic Ecotoxicity Testing

To determine the potential harm to aquatic ecosystems, researchers conduct ecotoxicity tests on a variety of organisms representing different trophic levels. These tests establish the concentrations at which the substance may cause adverse effects. The most common endpoints measured are the LC50 (lethal concentration for 50% of the test organisms) for fish and invertebrates, and the EC50 (effective concentration for 50% of the test organisms) for algae, which measures inhibition of growth.

For C14-C16 alpha-olefin sulfonate, a category that includes Hexadecenesulfonic acid, sodium salt, studies have reported a moderate level of acute toxicity to aquatic invertebrates. epa.gov For instance, a 48-hour toxicity study on the water flea (Ceriodaphnia dubia) reported an EC50 of 4.53 mg/L. epa.gov The toxicity to fish is also a key parameter. For example, the 96-hour LC50 for Brachydanio rerio (Zebra Danio) has been reported to be in the range of 1 - 10 mg/L for C14-16 AOS. redox.com

The following interactive data tables summarize key findings from environmental risk assessment studies on alpha-olefin sulfonates, providing an overview of the data used to evaluate the environmental safety of Hexadecenesulfonic acid, sodium salt.

Table 1: Aerobic and Anaerobic Biodegradability of Alpha-Olefin Sulfonates

| Test Condition | Biodegradation Potential | Reference |

| Aerobic | Readily biodegradable | epa.govwhattheythink.com |

| Anaerobic | Not readily biodegradable | ewg.org |

Table 2: Acute Aquatic Ecotoxicity Data for C14-C16 Alpha-Olefin Sulfonate

| Test Organism | Duration | Endpoint | Value (mg/L) | Reference |

| Ceriodaphnia dubia (water flea) | 48 hours | EC50 | 4.53 | epa.gov |

| Brachydanio rerio (Zebra Danio) | 96 hours | LC50 | 1 - 10 | redox.com |

Theoretical and Computational Studies of Hexadecenesulfonic Acid, Sodium Salt

Molecular Modeling and Simulation of the Compound and Its Systems

Molecular modeling and simulation are powerful tools to explore the properties of hexadecenesulfonic acid, sodium salt at an atomic level. These methods can elucidate its electronic structure, reactivity, and behavior in complex systems.

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edu These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals, charge distribution, and reactivity. northwestern.edumpg.de For hexadecenesulfonic acid, sodium salt, methods like Density Functional Theory (DFT) can be utilized to optimize its molecular geometry and calculate its electronic properties. researchgate.net

The electronic structure of hexadecenesulfonic acid, sodium salt is characterized by a long, nonpolar hydrocarbon tail and a polar sulfonate head group. Quantum chemical calculations can precisely map the electron density distribution, highlighting the high electron density around the sulfonate group, which is responsible for its anionic nature and interaction with the sodium counter-ion. wikipedia.org The location of the double bond in the hexadecene chain also influences the electronic structure and can be a site for chemical reactions.

Key Findings from Quantum Chemical Calculations:

| Property | Description | Significance |

| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. | These values are crucial for predicting the chemical reactivity of the surfactant. |

| Electrostatic Potential | The electrostatic potential map visually represents the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. | This helps in understanding how the molecule interacts with other molecules, including water and other surfactants. |

| Bonding Analysis | Calculations can determine the strength and nature of the covalent bonds within the molecule, including the carbon-carbon double bond and the carbon-sulfur bond. | This information is vital for assessing the molecule's stability and potential degradation pathways. |

This table is a representation of the types of data that would be generated from quantum chemical calculations.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By simulating the interactions between the surfactant molecules and their environment (e.g., water and oil), MD can provide a detailed picture of their interfacial behavior and self-assembly into structures like micelles. amazonaws.commdpi.comnih.gov

For hexadecenesulfonic acid, sodium salt, MD simulations can model its adsorption at air-water or oil-water interfaces, a key process in its function as a detergent and emulsifier. These simulations can reveal how the orientation of the surfactant molecules at the interface reduces surface tension. Furthermore, MD simulations can track the spontaneous aggregation of these surfactant molecules in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net

Insights from Molecular Dynamics Simulations:

| Phenomenon | Description | Importance |

| Interfacial Adsorption | The process by which surfactant molecules accumulate at the boundary between two immiscible phases. | This is fundamental to the surfactant's ability to lower interfacial tension and stabilize emulsions. |

| Micelle Formation | The self-assembly of surfactant molecules into spherical or cylindrical aggregates in solution. | Micellization is crucial for the solubilization of oils and fats in cleaning applications. |

| Surfactant Packing | The arrangement and density of surfactant molecules at an interface or within a micelle. | The packing efficiency affects the stability of the interface or micelle and the overall performance of the surfactant. |

This table illustrates the phenomena that can be investigated using molecular dynamics simulations for hexadecenesulfonic acid, sodium salt.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. researchgate.net In the context of hexadecenesulfonic acid, sodium salt, computational chemistry can be used to systematically modify its structure and predict the resulting changes in its surfactant properties.

For instance, the position of the double bond along the C16 alkyl chain can be varied in silico, and the resulting effects on properties like CMC, surface tension reduction, and foaming ability can be calculated. Similarly, the impact of branching in the alkyl chain could be explored. These computational SAR studies can guide the synthesis of new surfactants with optimized performance for specific applications.

Potential SAR Findings for Hexadecenesulfonic Acid, Sodium Salt:

| Structural Modification | Predicted Effect on Activity | Rationale |

| Position of Double Bond | Moving the double bond towards the center of the alkyl chain may increase the molecule's cross-sectional area, potentially affecting its packing at interfaces and its CMC. | The geometry of the alkyl tail influences how closely the surfactant molecules can pack together. |

| Chain Branching | Introducing methyl or ethyl branches on the alkyl chain would likely increase the CMC and reduce the efficiency of surface tension reduction. | Branched chains disrupt the orderly packing of surfactant molecules at interfaces and in micelles. |

This table presents hypothetical structure-activity relationships for hexadecenesulfonic acid, sodium salt that could be explored through computational chemistry.

Predictive Modeling for Environmental Behavior and Performance in Applications

Predictive modeling uses computational models to forecast the behavior of a chemical in the environment and in its applications. yorksj.ac.uk For hexadecenesulfonic acid, sodium salt, this can include predicting its biodegradability, aquatic toxicity, and its effectiveness in various formulations.

Models can be developed based on the molecule's structural features to estimate its environmental fate. For example, the presence of a linear alkyl chain in most commercial hexadecenesulfonic acid, sodium salt suggests it is more readily biodegradable than branched-chain surfactants. Quantitative Structure-Property Relationship (QSPR) models can also be used to predict physical properties relevant to its performance, such as its solubility and partitioning behavior.

Examples of Predictive Modeling Applications:

| Predicted Property | Modeling Approach | Significance |

| Biodegradation Rate | Group contribution methods can estimate the rate of microbial degradation based on the chemical structure. | This is crucial for assessing the environmental impact and sustainability of the surfactant. |

| Aquatic Toxicity | QSAR models can predict the toxicity to aquatic organisms based on molecular descriptors. | This information is vital for environmental risk assessment. |

| Foaming Properties | Computational fluid dynamics can be coupled with surfactant properties to model foam generation and stability. | This is important for applications where foam control is critical, such as in detergents and industrial processes. |

This table showcases the application of predictive modeling to understand the environmental and performance characteristics of hexadecenesulfonic acid, sodium salt.

Historical Context and Future Research Directions for Hexadecenesulfonic Acid, Sodium Salt

Evolution of Research on Alkane and Alkene Sulfonic Acid Surfactants

The journey of alkane and alkene sulfonic acid surfactants is a significant chapter in the history of industrial chemistry, marked by continuous innovation driven by performance, cost, and environmental considerations. The narrative begins with early synthetic detergents and evolves to the sophisticated, high-performance surfactants used today.

The precursors to modern alkene sulfonates can be traced back to the post-World War II era, with the rise of synthetic detergents based on alkylbenzene sulfonates. google.comepo.org Initially, these were branched alkylbenzene sulfonates (BAS), which gained widespread use in laundry detergents in the 1950s. wikipedia.orgwikipedia.org However, by the 1960s, environmental issues such as excessive foaming in waterways became apparent due to the poor biodegradability of these branched compounds. google.comwikipedia.org This environmental pressure was a critical turning point, leading to the development and widespread adoption of linear alkylbenzene sulfonates (LAS), which offered improved biodegradability and acceptable detergency. epo.orgwikipedia.org

Parallel to the developments in alkylbenzene sulfonates, research into other sulfonated surfactants was progressing. Secondary alkane sulfonates (SAS), first synthesized in 1940, were introduced as commercial surfactants in the 1960s. heraproject.com Produced by the sulfoxidation of n-paraffins, SAS became a key ingredient in dishwashing liquids and other cleaning products due to their excellent water solubility, foaming power, and grease-dispersing properties. heraproject.com

The direct sulfonation of alpha-olefins to produce alpha-olefin sulfonates (AOS) marked another significant advancement. Alpha-olefin sulfonates, a class to which hexadecenesulfonic acid, sodium salt belongs, are produced by the reaction of a linear alpha-olefin with sulfur trioxide. google.com This process yields a mixture of alkene sulfonic acids and sultones, which are then neutralized. google.comepo.org AOS are valued for their strong cleaning, emulsifying, and wetting properties. google.com The development of thin-film sulfonation technology was crucial for the industrial-scale production of these surfactants. google.com

The evolution of these surfactants has been characterized by a drive towards greater efficiency, better performance in hard water, and, increasingly, improved environmental profiles. The table below summarizes key milestones in the development of these surfactant classes.

| Era | Key Surfactant Class | Primary Driver for Development | Notable Characteristics |

|---|---|---|---|

| 1930s-1950s | Branched Alkylbenzene Sulfonates (BAS) | Replacement for soap, cost-effectiveness. wikipedia.org | Good detergency, but poor biodegradability. wikipedia.org |

| 1960s | Linear Alkylbenzene Sulfonates (LAS) | Environmental concerns over foaming. wikipedia.org | Improved biodegradability compared to BAS. epo.orgwikipedia.org |

| 1960s | Secondary Alkane Sulfonates (SAS) | Need for high-performance surfactants. | Excellent solubility, wetting, and foaming properties. heraproject.com |

| 1970s-Present | Alpha-Olefin Sulfonates (AOS) | Versatility and performance in various applications. researchgate.net | Good cleaning, emulsifying, and wetting; effective in hard water. google.com |

| 2000s-Present | Bio-based and Modified Olefin Sulfonates | Sustainability and specialized performance. nih.govdatainsightsmarket.com | Renewable feedstocks, lower environmental impact, unique properties like low Krafft point. nih.govrsc.org |

Recent research has focused on refining the structure of alkene sulfonates to enhance specific properties. For instance, studies on internal olefin sulfonates (IOS), such as sodium 5-hydroxyhexadecane-4-sulfonate, have demonstrated that strategic placement of hydrophilic groups within the alkyl chain can lead to a low Krafft point and a low critical micelle concentration (CMC). nih.govrsc.org This allows for the use of long-chain surfactants like those based on a C16 backbone at lower temperatures, which is a desirable trait for energy-efficient cleaning applications. nih.gov

Identification of Emerging Research Areas and Unexplored Applications

The future of hexadecenesulfonic acid, sodium salt, and related alkene sulfonates is being shaped by global trends towards sustainability, efficiency, and high-performance materials. Research is expanding beyond traditional cleaning applications into new and specialized domains.

A primary driver of current research is the development of sustainable and bio-based surfactants. datainsightsmarket.com Companies are actively investing in research to improve biodegradability and utilize renewable raw materials. datainsightsmarket.comtatachemicals.com This includes developing versions of olefin sulfonates from bio-based feedstocks, which addresses the growing consumer and regulatory demand for eco-friendly products. datainsightsmarket.com The development of solvent-free manufacturing processes that generate no solid waste or effluent is a key part of this trend. tatachemicals.com

Another significant research area is the optimization of surfactant structure for specific, high-value applications. The unique properties of olefin sulfonates make them candidates for use in enhanced oil recovery (EOR), where they can lower interfacial tension between oil and water, helping to mobilize oil trapped in reservoirs. researchgate.net Their behavior at high temperatures and in high salinity conditions is a subject of ongoing study for these applications. researchgate.net

The interaction of surfactants with biological systems is a burgeoning field of research. There is growing interest in using surfactants, including sulfonates, in drug delivery and for formulating antimicrobial products. nih.govnih.gov Sulfonated molecules are being explored for their potential in biomaterials, such as creating biocompatible coatings for medical implants or as components in tissue engineering scaffolds, due to their ability to influence cellular responses like adhesion and proliferation. mdpi.com The antimicrobial properties of some sulfonates also make them candidates for use in advanced disinfectants and preservatives.

Furthermore, the drive towards process intensification has led to research into novel synthesis methods. The use of microreactors for the sulfonation of olefins is being investigated as a way to achieve better control over highly exothermic reactions, improve safety, and increase efficiency, representing a green and efficient synthesis approach for alpha-olefin sulfonates. mdpi.com

| Emerging Research Area | Objective | Potential Applications | Key Research Focus |

|---|---|---|---|

| Sustainable Surfactants | Reduce environmental impact. datainsightsmarket.com | "Green" cleaning products, personal care. datainsightsmarket.com | Bio-based feedstocks, improved biodegradability, waste-free synthesis. tatachemicals.com |

| Enhanced Oil Recovery (EOR) | Increase oil extraction from reservoirs. | Tertiary oil recovery. researchgate.net | Performance at high temperature and salinity, low interfacial tension. researchgate.net |